Cas no 2171167-46-5 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamidoacetic acid)
2171167-46-5 structure
Product Name:2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamidoacetic acid
CAS-nummer:2171167-46-5
MF:C25H30N2O5S
MW:470.581105709076
CID:6587627
PubChem ID:165560110
Update Time:2025-05-24
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamidoacetic acid
- EN300-1505121
- 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid
- 2171167-46-5
-
- Inchi: 1S/C25H30N2O5S/c1-3-13-27(15-23(28)29)24(30)22(12-14-33-2)26-25(31)32-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,3,12-16H2,1-2H3,(H,26,31)(H,28,29)/t22-/m1/s1
- InChI-sleutel: ADXDDKKHPVLFHW-JOCHJYFZSA-N
- LACHT: S(C)CC[C@H](C(N(CC(=O)O)CCC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 470.18754324g/mol
- Monoisotopische massa: 470.18754324g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 12
- Complexiteit: 653
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 121Ų
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamidoacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1505121-1.0g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1505121-50mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-100mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-250mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-500mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-1000mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-2500mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-5000mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1505121-10000mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamido]acetic acid |
2171167-46-5 | 10000mg |
$14487.0 | 2023-09-27 |
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)-N-propylbutanamidoacetic acid Gerelateerde literatuur
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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